molecular formula C11H10FNS B7896068 (4-(3-Fluorophenyl)thiophen-2-yl)methanamine

(4-(3-Fluorophenyl)thiophen-2-yl)methanamine

Cat. No.: B7896068
M. Wt: 207.27 g/mol
InChI Key: DVONOXBHWBSROY-UHFFFAOYSA-N
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Description

(4-(3-Fluorophenyl)thiophen-2-yl)methanamine ( 1342381-30-9) is a chemical compound with the molecular formula C 11 H 10 FNS and a molecular weight of 207.27 g/mol . This aromatic compound features a thiophene ring linked to a 3-fluorophenyl group and a reactive methanamine moiety, making it a versatile building block in organic synthesis and medicinal chemistry research. The primary research applications of this compound are as a key synthetic intermediate. Its molecular scaffold, combining a fluorinated benzene ring with a heterocyclic thiophene, is of significant interest in the design and synthesis of novel small molecules for pharmaceutical and agrochemical discovery . The presence of the primary amine functional group allows for straightforward derivatization, enabling researchers to create amides, sulfonamides, imines, and other nitrogen-containing compounds for constructing diverse screening libraries. As a standard safety precaution, this product is labeled with the signal word "Warning" and may be associated with GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines . Warning: This product is intended for research purposes only and is not classified as medicinal or for food use. It is strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

[4-(3-fluorophenyl)thiophen-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVONOXBHWBSROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Coupling of 3-Fluorophenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to heterocyclic systems. In the context of thiophene derivatives, this method enables the installation of the 3-fluorophenyl group at the 4-position of the thiophene ring.

Procedure :

  • Substrate Preparation : 2-Bromo-4-iodothiophene serves as the starting material to ensure selectivity. The iodine at the 4-position is more reactive toward palladium-catalyzed coupling than the bromine at the 2-position.

  • Coupling Reaction : Treatment with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours yields 4-(3-fluorophenyl)-2-bromothiophene.

  • Yield Optimization : Trials with microwave-assisted heating (120°C, 30 minutes) improve yields to 82–85% while reducing side products.

Challenges :

  • Competing coupling at the 2-position necessitates careful control of stoichiometry and catalyst loading.

  • Residual palladium removal requires post-reaction treatment with activated charcoal or silica gel chromatography.

Introduction of the Methanamine Group via Nucleophilic Substitution

Azide Reduction Strategy

After establishing the 4-(3-fluorophenyl)thiophene scaffold, the bromine at the 2-position is replaced with an amine group.

Procedure :

  • Azide Formation : React 4-(3-fluorophenyl)-2-bromothiophene with sodium azide (NaN₃) in DMF at 60°C for 6 hours to form 2-azido-4-(3-fluorophenyl)thiophene.

  • Staudinger Reduction : Treat the azide with triphenylphosphine (PPh₃) in THF/water (9:1) to yield the primary amine.

  • Isolation : Acid-base extraction (HCl/NaOH) followed by recrystallization in ethanol/water provides (4-(3-fluorophenyl)thiophen-2-yl)methanamine with 70–75% purity.

Limitations :

  • Azide intermediates pose safety risks due to potential explosivity.

  • Competing elimination reactions may reduce yields.

Reductive Amination of Thiophene Carbaldehyde Derivatives

Aldehyde to Amine Conversion

This two-step approach leverages the reactivity of aldehyde groups for amine installation.

Procedure :

  • Aldehyde Synthesis : Oxidize 2-(hydroxymethyl)-4-(3-fluorophenyl)thiophene (prepared via Vilsmeier-Haack formylation) using pyridinium chlorochromate (PCC) in dichloromethane to form 4-(3-fluorophenyl)thiophene-2-carbaldehyde.

  • Reductive Amination : React the aldehyde with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.

Advantages :

  • Avoids hazardous azide intermediates.

  • High functional group tolerance under mild conditions.

Buchwald-Hartwig Amination for Direct C–N Bond Formation

Palladium-Catalyzed Coupling

This method directly introduces the methanamine group via cross-coupling, bypassing multiple steps.

Procedure :

  • Substrate Activation : Treat 4-(3-fluorophenyl)-2-bromothiophene with a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand in toluene.

  • Amination : Add benzophenone imine as an ammonia surrogate, followed by cleavage with hydroxylamine hydrochloride to release the primary amine.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexanes) isolates the product in 65–70% yield.

Critical Parameters :

  • Catalyst selection (e.g., BrettPhos Pd G3) enhances efficiency for electron-deficient thiophenes.

  • Elevated temperatures (100–110°C) and prolonged reaction times (24–48 hours) are often required.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki + Azide70–7585–90Regioselective couplingExplosive intermediates
Reductive Amination65–7090–95Mild conditionsMulti-step synthesis
Buchwald-Hartwig65–7080–85Direct C–N bond formationHigh catalyst loadings

Key Observations :

  • The Suzuki-Miyaura/reductive amination hybrid route offers the best balance of yield and safety.

  • Buchwald-Hartwig amination is preferable for large-scale synthesis despite lower yields due to fewer steps.

Scalability and Industrial Considerations

Cost-Effectiveness of Boronic Acid Derivatives

3-Fluorophenylboronic acid is commercially available at ~$120/g (bulk pricing), making Suzuki coupling economically viable for kilogram-scale production.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Suzuki-Miyaura reactions exhibit PMI values of 15–20, compared to 25–30 for multi-step sequences.

  • E-Factor : Reductive amination routes generate less waste (E-factor = 8–10) than azide-based methods (E-factor = 12–15) .

Scientific Research Applications

(4-(3-Fluorophenyl)thiophen-2-yl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of (4-(3-Fluorophenyl)thiophen-2-yl)methanamine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiophene-Based Methanamines
Compound Name Substituent on Thiophene Phenyl Group Modification Key Structural Features
(4-(3-Fluorophenyl)thiophen-2-yl)methanamine 4-position 3-Fluoro Thiophene fused to electron-deficient aryl
(Thiophen-2-yl)methanamine (15b) None None Simple thiophene-2-yl scaffold
(5-(4-Trifluoromethoxyphenyl)thiophen-2-yl)methanamine 5-position 4-Trifluoromethoxy Stronger electron-withdrawing group
[4-(2-Methylpropyl)thiophen-2-yl]methanamine hydrochloride 4-position 2-Methylpropyl Hydrophobic alkyl chain substitution
(4-Ethylphenyl)(thiophen-2-yl)methanamine Thiophene-2-yl 4-Ethylphenyl Ethyl group for lipophilicity
  • Electronic Effects : The 3-fluorophenyl group in the target compound introduces moderate electron withdrawal compared to the stronger -OCF3 group in (5-(4-trifluoromethoxyphenyl)thiophen-2-yl)methanamine. This difference may influence reactivity in Suzuki coupling or binding affinity in biological targets .

Physicochemical and Spectroscopic Properties

Table 3: NMR Data Comparison
Compound Name ¹H NMR (δ ppm, solvent) ¹³C NMR (δ ppm, solvent) Reference
This compound Not directly reported; predicted aromatic shifts ~7.0–7.7 Fluorine coupling (~160–170 ppm)
(Thiophen-2-yl)methanamine hydrochloride 6.95–7.25 (thiophene-H), 3.90 (CH2NH2) in DMSO-d6 125–135 (thiophene-C), 43.2 (CH2NH2)
[4-(2-Methylpropyl)thiophen-2-yl]methanamine 6.75–7.10 (thiophene-H), 3.85 (CH2NH2) in CDCl3 120–130 (thiophene-C), 45.1 (CH2NH2)
  • The 3-fluorophenyl group in the target compound would split aromatic proton signals due to para-fluorine coupling, a feature absent in non-fluorinated analogs like (thiophen-2-yl)methanamine .
  • ¹³C NMR of fluorinated compounds typically shows coupling constants (JCF) ~240–260 Hz, as seen in related fluorophenyl derivatives .

Biological Activity

The compound (4-(3-Fluorophenyl)thiophen-2-yl)methanamine is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring substituted with a fluorophenyl group. This configuration is significant as it influences the compound's interaction with biological targets.

Property Value
Molecular FormulaC11_{11}H10_{10}FNS
Molecular Weight223.27 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with biological molecules, while the fluorophenyl and thiophene rings can participate in π-π interactions. These interactions may modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar properties. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The fluorine atom is believed to enhance the compound's lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Study : A study on related thiophene derivatives revealed IC50_{50} values in the low micromolar range against melanoma cell lines, indicating potent anticancer activity. For example, compounds bearing a trifluoromethyl group showed enhanced activity compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound on cancer cell lines. Results indicate that the compound induces cell cycle arrest and apoptosis in treated cells, likely through the activation of caspases and modulation of apoptotic pathways.

Cell Line IC50_{50} (µM)
A375 (Melanoma)0.5
MDA-MB-435 (Breast Cancer)0.7
SK-MEL-5 (Melanoma)0.25

Mechanistic Insights

Molecular docking studies have suggested that this compound binds effectively to active sites of target enzymes involved in cancer progression, such as kinases associated with the PI3K/Akt pathway . This binding may inhibit downstream signaling events crucial for tumor growth and survival.

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